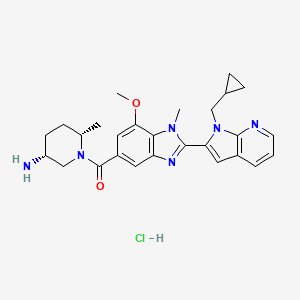

BMS-P5

Description

Properties

Molecular Formula |

C27H33ClN6O2 |

|---|---|

Molecular Weight |

509.0 g/mol |

IUPAC Name |

[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride |

InChI |

InChI=1S/C27H32N6O2.ClH/c1-16-6-9-20(28)15-32(16)27(34)19-11-21-24(23(13-19)35-3)31(2)26(30-21)22-12-18-5-4-10-29-25(18)33(22)14-17-7-8-17;/h4-5,10-13,16-17,20H,6-9,14-15,28H2,1-3H3;1H/t16-,20+;/m0./s1 |

InChI Key |

UMXWDEKCDIDCBA-VASSOYJASA-N |

Isomeric SMILES |

C[C@H]1CC[C@H](CN1C(=O)C2=CC3=C(C(=C2)OC)N(C(=N3)C4=CC5=C(N4CC6CC6)N=CC=C5)C)N.Cl |

Canonical SMILES |

CC1CCC(CN1C(=O)C2=CC3=C(C(=C2)OC)N(C(=N3)C4=CC5=C(N4CC6CC6)N=CC=C5)C)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

BMS-P5: A Technical Guide to a Selective PAD4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of BMS-P5, a potent and selective small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4). It details the compound's chemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols for its evaluation.

Core Compound Properties

This compound is a selective, orally active inhibitor of PAD4.[1] Its chemical structure and key properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | ((2S,5R)-5-amino-2-methylpiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone | [2] |

| CAS Number | 1550371-22-6 | [3] |

| Molecular Formula | C₂₇H₃₂N₆O₂ | [3] |

| Molecular Weight | 472.6 g/mol | [3] |

| SMILES String | CN1C(C2=CC3=CC=CN=C3N2CC4CC4)=NC5=CC(C(N6--INVALID-LINK--N)C)=O)=CC(OC)=C15 | [3] |

| InChI Key | PXJXCBYHGJEEJH-OXJNMPFZSA-N | [3] |

| Solubility | DMF: 20 mg/mLDMSO: 5 mg/mLEthanol: 30 mg/mL | [3] |

Mechanism of Action and Biological Activity

This compound functions as a highly selective inhibitor of PAD4, an enzyme critical for the process of citrullination. This post-translational modification, which converts arginine residues to citrulline, plays a key role in various physiological and pathological processes.

Potency and Selectivity

This compound exhibits potent inhibitory activity against human PAD4 while demonstrating significant selectivity over other PAD isoforms.

| Target | IC₅₀ (nM) | Reference(s) |

| PAD4 | 98 | [1][2] |

| PAD1 | >10,000 | [3] |

| PAD2 | >10,000 | [3] |

| PAD3 | >10,000 | [3] |

Inhibition of NETosis Signaling Pathway

The primary mechanism of action for this compound is the disruption of Neutrophil Extracellular Trap (NET) formation, a process known as NETosis.[4][5] NETosis is a unique form of cell death where neutrophils release a web-like structure of decondensed chromatin and granular proteins to trap and kill pathogens.[6] In pathological contexts like cancer, NETs can promote tumor progression.[7][8]

PAD4 is essential for NETosis.[9] Upon neutrophil activation by various stimuli (e.g., inflammatory cytokines, pathogens, or cancer cells), PAD4 is activated and translocates to the nucleus.[3][9] There, it catalyzes the citrullination of histones, particularly histone H3.[10] This modification neutralizes the positive charge of histones, weakening their interaction with DNA and leading to chromatin decondensation—a prerequisite for NET release.[10]

This compound directly inhibits the enzymatic activity of PAD4, thereby preventing histone citrullination and blocking the downstream events of chromatin decondensation and NET release.[5][7]

Caption: this compound inhibits PAD4, blocking histone citrullination and subsequent NET release.

Experimental Protocols

The following sections detail methodologies for assessing the activity of this compound.

PAD4 Enzyme Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant human PAD4 using histone H3 as a substrate.

Materials:

-

Recombinant human PAD4 enzyme

-

Recombinant histone H3 protein (or synthetic histone peptides)[7]

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 2 mM DTT, 0.65 mM CaCl₂[7]

-

This compound (dissolved in DMSO)

-

Detection reagent for citrulline (e.g., colorimetric methods)[11]

-

96-well assay plate

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer. Include a DMSO-only vehicle control.

-

In a 96-well plate, add the PAD4 enzyme and the this compound dilutions (or vehicle). Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the histone H3 substrate to each well.

-

Incubate the plate at 37°C for a specified duration (e.g., 15-60 minutes).[11]

-

Stop the reaction (e.g., by adding EDTA to chelate Ca²⁺).

-

Quantify the amount of citrulline produced using a suitable colorimetric or fluorescence-based detection method.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular NET Formation Assay (Immunofluorescence)

This protocol describes the induction and visualization of NETs from isolated neutrophils and the assessment of this compound's inhibitory effect.

Materials:

-

Isolated primary neutrophils (human or mouse)

-

Culture medium (e.g., RPMI)

-

NET-inducing stimulus (e.g., Phorbol 12-myristate 13-acetate (PMA), Calcium Ionophore A23187, or conditioned medium from multiple myeloma cells).[4][12]

-

This compound (dissolved in DMSO)

-

Fixative: 4% Paraformaldehyde (PFA)

-

Permeabilization Buffer: 0.5% Triton X-100 in PBS

-

Blocking Buffer: 5% Donkey Serum in PBS

-

Primary antibodies: Rabbit anti-citrullinated Histone H3 (H3Cit), Mouse anti-Neutrophil Elastase (NE)

-

Secondary antibodies: Fluorescently-labeled anti-rabbit and anti-mouse IgG

-

DNA stain: DAPI or Hoechst 33342

-

Glass coverslips or imaging plates

Workflow:

Caption: Workflow for assessing this compound's inhibition of NET formation via immunofluorescence.

Conclusion

This compound is a valuable research tool for investigating the role of PAD4 and NETosis in health and disease. Its high potency and selectivity make it a suitable probe for cellular and in vivo studies.[1][3] Research has demonstrated its potential in the context of multiple myeloma by blocking tumor-induced NET formation and delaying disease progression in preclinical models.[4][7] The protocols and pathways described herein provide a framework for researchers to further explore the therapeutic potential of PAD4 inhibition.

References

- 1. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]

- 3. Neutrophil extracellular traps - Wikipedia [en.wikipedia.org]

- 4. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor this compound Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neutrophil Extracellular Traps: How to Generate and Visualize Them - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Neutrophils: Musketeers against immunotherapy [frontiersin.org]

- 9. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Synthesis of BMS-P5, a Potent and Selective PAD4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-P5 is a potent and selective, orally active small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4). This enzyme plays a crucial role in the process of neutrophil extracellular trap (NET) formation, or NETosis, a mechanism implicated in the pathogenesis of various diseases, including autoimmune disorders and cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on its role in the context of multiple myeloma. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Rationale

The discovery of this compound emerged from a focused effort to develop selective inhibitors of PAD4. The enzyme's role in histone citrullination, a key step in chromatin decondensation during NETosis, identified it as a promising therapeutic target. In the context of multiple myeloma (MM), it was observed that MM cells can induce NET formation, which in turn can promote tumor progression. Therefore, inhibiting PAD4 and subsequent NETosis presented a novel therapeutic strategy for this hematological malignancy.

The discovery program, undertaken by Bristol-Myers Squibb, likely involved high-throughput screening of compound libraries to identify initial hits against the PAD4 enzyme. This was followed by a robust medicinal chemistry effort, focusing on optimizing potency, selectivity, and pharmacokinetic properties. This hit-to-lead and lead optimization campaign led to the identification of this compound as a clinical candidate. The development of PAD4 inhibitors was also a focus of Padlock Therapeutics, a company later acquired by Bristol-Myers Squibb to strengthen their immunoscience pipeline.[1][2][3][4][5]

Synthesis Pathway

The chemical synthesis of this compound, chemically named ((cis)-5-Amino-2-methylpiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazole-5-yl)methanone hydrochloride, is detailed in U.S. Patent No. 9,127,003 B2, where it is listed as Example 24. The synthesis is a multi-step process involving the construction of the complex heterocyclic core followed by coupling with the piperidine moiety.

While the full, step-by-step synthesis with reagents and conditions is proprietary and detailed within the patent, a generalized logical workflow for the synthesis of such complex molecules is depicted below. This typically involves the sequential assembly of the benzimidazole and pyrrolopyridine ring systems, followed by an amide coupling reaction.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by selectively inhibiting the PAD4 enzyme. PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues on proteins to citrulline. A key substrate of PAD4 is histone H3. The citrullination of histone H3 neutralizes its positive charge, leading to a weakening of the interaction between histones and DNA. This process is a critical step in chromatin decondensation, which is required for the formation of NETs.

In the context of multiple myeloma, tumor cells release factors that stimulate neutrophils to undergo NETosis. The resulting NETs can create a pro-tumorigenic microenvironment. By inhibiting PAD4, this compound blocks histone H3 citrullination, thereby preventing chromatin decondensation and the subsequent release of NETs. This disruption of the tumor microenvironment can delay disease progression.

Quantitative Data

The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay Description | Reference |

| PAD4 IC50 | 98 nM | PAD enzyme assay with recombinant human PAD4 and histone H3 as a substrate.[6][7] | |

| Selectivity | >100-fold vs PAD1, PAD2, PAD3 | PAD enzyme assays with recombinant human PAD isoforms. | |

| Inhibition of NET formation | Significant at 10 µM and 100 µM | Co-culture of neutrophils with multiple myeloma cells (DP42 or 5TGM1 CM).[6] |

Table 2: In Vivo Efficacy of this compound in a Syngeneic Mouse Model of Multiple Myeloma

| Parameter | Value | Experimental Details | Reference |

| Dosage | 50 mg/kg | Oral gavage, twice daily.[6] | |

| Treatment Schedule | Started on day 3 after tumor cell injection.[6] | Syngeneic mouse model of multiple myeloma.[6] | |

| Outcome | Significantly delayed development of symptoms and prolonged survival of MM-bearing mice.[6] | Monitored for onset of paralysis and survival. |

Experimental Protocols

PAD Enzyme Assay

The inhibitory potency of this compound against PAD enzymes was determined using recombinant human proteins (PAD1, PAD2, PAD3, and PAD4) and recombinant histone H3 as a substrate. The assay was performed in a buffer containing 100 mM Tris, pH 7.5, 2 mM DTT, and 0.65 mM CaCl2. The level of citrullinated histone H3 was detected by either immunoblot with LiCor quantitation or an ELISA-based assay using an anti-citrullinated histone H3 rabbit polyclonal antibody.[8]

In Vitro NET Formation Assay

Neutrophils were isolated from the bone marrow of mice. These neutrophils were then co-cultured with conditioned medium (CM) from murine multiple myeloma cell lines (DP42 or 5TGM1) in the presence or absence of this compound (10 µM and 100 µM) for 30 minutes. NET formation was evaluated by fluorescent microscopy, quantifying the area of extracellular DNA stained with a cell-impermeable DNA dye.[6]

In Vivo Mouse Model of Multiple Myeloma

A syngeneic mouse model of multiple myeloma was established by intravenous injection of DP42 tumor cells into mice. Treatment with this compound (50 mg/kg, oral gavage, twice daily) or vehicle control was initiated on day 3 post-tumor cell injection. The mice were monitored for the onset of disease symptoms (e.g., paralysis) and survival.[6]

References

- 1. Bristol-Myers Squibb to Buy Padlock • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]

- 2. dcatvci.org [dcatvci.org]

- 3. Bristol Myers Squibb discloses new PAD4 inhibitors for rheumatoid arthritis | BioWorld [bioworld.com]

- 4. Bristol-Myers Squibb locks on to Padlock | Drug Discovery News [drugdiscoverynews.com]

- 5. Bristol-Myers acquires Padlock Therapeutics for $600m - Pharmaceutical Technology [pharmaceutical-technology.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

BMS-P5: A Deep Dive into its Selectivity Profile Against PAD Isozymes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of BMS-P5, a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4). The document details its inhibitory activity against various PAD isozymes, the experimental methodologies used for these determinations, and the critical role of PAD4 in relevant signaling pathways.

Core Data Presentation: this compound Inhibition of PAD Isozymes

This compound demonstrates high selectivity for PAD4 over other investigated PAD isozymes. The following table summarizes the quantitative data on its inhibitory potency.

| Isozyme | IC50 Value |

| PAD1 | >10 µM[1] |

| PAD2 | >10 µM[1] |

| PAD3 | >10 µM[1] |

| PAD4 | 98 nM[1][2] |

Table 1: this compound IC50 Values against PAD Isozymes. The data clearly indicates that this compound is significantly more potent against PAD4 compared to PAD1, PAD2, and PAD3, highlighting its selective nature.

Experimental Protocols: Determining PAD Isozyme Inhibition

The inhibitory potency of this compound against PAD isozymes was determined using a robust in vitro enzyme assay.[3] The following protocol outlines the key steps involved in this critical assessment.

PAD Enzyme Inhibition Assay

Objective: To measure the concentration of this compound required to inhibit 50% of the enzymatic activity (IC50) of recombinant human PAD isozymes (PAD1, PAD2, PAD3, and PAD4).

Materials:

-

Recombinant human PAD1, PAD2, PAD3, and PAD4 enzymes

-

Recombinant histone H3 (as substrate)

-

This compound (test inhibitor)

-

Assay Buffer: 100 mM Tris, pH 7.5, containing 2 mM DTT and 0.65 mM CaCl2

-

Anti-citrullinated histone H3 rabbit polyclonal antibody

-

Secondary detection antibodies (e.g., IRDye 800CW-conjugated or HRP-conjugated donkey anti-rabbit IgG)

-

Detection system (e.g., Li-Cor for immunoblot or ELISA plate reader)

Methodology:

-

Enzyme Reaction Preparation: The PAD enzyme assays are performed by combining the recombinant human PAD enzyme with the histone H3 substrate in the assay buffer.

-

Inhibitor Addition: A range of concentrations of this compound is added to the enzyme-substrate mixture.

-

Incubation: The reaction mixtures are incubated to allow for the enzymatic reaction (citrullination of histone H3) to occur.

-

Detection of Citrullination: The level of citrullinated histone H3 is quantified. This can be achieved through two primary methods:

-

Immunoblotting: The reaction products are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-citrullinated histone H3 antibody. The signal is then quantified using a system like Li-Cor.

-

ELISA-based Assay: The reaction mixture is added to a plate coated with a capture antibody. The citrullinated histone H3 is then detected using a primary anti-citrullinated histone H3 antibody followed by a secondary HRP-conjugated antibody and a colorimetric substrate.

-

-

Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Mandatory Visualizations: Pathways and Workflows

To further elucidate the context of this compound's activity, the following diagrams visualize the relevant biological pathway and the experimental workflow.

Caption: PAD4 signaling pathway leading to NET formation and its inhibition by this compound.

Caption: Experimental workflow for determining the IC50 of this compound against PAD isozymes.

Conclusion

This compound is a highly selective inhibitor of PAD4, with significantly lower potency against PAD1, PAD2, and PAD3. This selectivity is crucial for its potential as a targeted therapeutic agent, for instance, in blocking the formation of neutrophil extracellular traps in diseases like multiple myeloma.[2][4] The well-defined experimental protocols for assessing its inhibitory activity provide a solid foundation for further research and development in this area.

References

- 1. This compound - Labchem Catalog [labchem.com.my]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

The Role of Peptidylarginine Deiminase 4 (PAD4) in Neutrophil Biology: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Peptidylarginine deiminase 4 (PAD4) is a critical enzyme in neutrophil biology, primarily recognized for its essential role in the formation of Neutrophil Extracellular Traps (NETs). This process, termed NETosis, is a unique form of programmed cell death where neutrophils release a web-like structure of decondensed chromatin and granular proteins to trap and kill pathogens. The catalytic activity of PAD4, which converts arginine residues to citrulline on histones, is a key step in initiating chromatin decondensation. Dysregulation of PAD4 activity and excessive NET formation are implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, as well as thrombosis and cancer, making PAD4 a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the biological functions of PAD4 in neutrophils, detailed experimental protocols for its study, and a summary of key quantitative data.

Core Biological Functions of PAD4 in Neutrophils

PAD4 is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins by converting arginine residues to citrulline.[1][2] In neutrophils, the primary and most studied function of PAD4 is its role in NETosis.

PAD4-Mediated NET Formation

The formation of NETs is a complex process initiated by various stimuli, including pathogens, inflammatory cytokines, and chemical agonists. A crucial event in NETosis is the decondensation of the highly compact chromatin within the neutrophil nucleus to allow for its expulsion. PAD4 is central to this process through the citrullination of histones, particularly histones H3 and H4.[3][4]

The conversion of positively charged arginine to neutral citrulline weakens the electrostatic interactions between the histones and the negatively charged DNA backbone.[1] This charge neutralization leads to the unfolding and decondensation of chromatin, a prerequisite for NET release.[2] In addition to histone citrullination, the activity of other enzymes, such as neutrophil elastase (NE) and myeloperoxidase (MPO), which translocate to the nucleus, further contributes to chromatin processing and NET formation.

PAD4's role is so critical that neutrophils from PAD4-deficient mice are unable to form NETs in response to various stimuli.[5] This highlights PAD4 as an essential component of the NETosis machinery.

Gene Regulation

Beyond its role in NETosis, PAD4-mediated histone citrullination can also influence gene expression. By altering histone modifications, PAD4 can impact chromatin structure and the accessibility of transcription factors to DNA, thereby regulating the transcription of specific genes. However, this aspect of PAD4 function in neutrophils is less well-characterized compared to its role in NET formation.

PAD4 Signaling Pathways in Neutrophils

The activation of PAD4 in neutrophils is tightly regulated and involves a complex interplay of signaling molecules. Two major pathways for NETosis have been described: a NADPH oxidase-dependent and a NADPH oxidase-independent pathway. Both pathways ultimately converge on the activation of PAD4.

A key activator of PAD4 is an increase in intracellular calcium concentration.[6] Various stimuli that induce NETosis lead to a rise in intracellular calcium, which is necessary for PAD4's enzymatic activity.[1][2]

Reactive oxygen species (ROS), primarily generated by the NADPH oxidase complex, also play a critical role in activating PAD4 and inducing NETosis.[4][6] The interplay between ROS and calcium signaling is crucial for the full activation of PAD4-mediated NET formation in response to many stimuli.

Quantitative Data on PAD4 in Neutrophil Biology

This section summarizes key quantitative data related to PAD4 expression, its enzymatic activity, and its impact on NETosis.

Table 1: PAD4 Expression in Neutrophils in Health and Disease

| Condition | Method | Fold Change/Level | Reference |

| Healthy Donors | Flow Cytometry | Baseline Expression | [7] |

| Rheumatoid Arthritis (Synovial Fluid) | Western Blot, Immunohistochemistry | Increased PAD2 and PAD4 expression correlated with inflammation intensity | [8][9] |

| Type 1 and Type 2 Diabetes | Western Blot | ~4-fold increase in PAD4 protein expression | [10] |

| Alcohol-Related Liver Disease | ELISA | Significantly increased systemic concentrations of PAD4 | [11][12] |

| Sepsis | RT-qPCR, Western Blot | PAD2 and PAD4 are highly expressed in neutrophils | [13] |

| PMA-stimulated Neutrophils | qRT-PCR | Increased PAD4 mRNA levels after stimulation | [14] |

Table 2: Kinetic Parameters of Human PAD4

| Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Histone H4-based peptides | High µM to low mM range | 2.8 - 6.6 | [15] |

| Benzoylated Arginine Derivatives | High µM to low mM range | 2.8 - 6.6 | [15] |

Table 3: Quantification of NETosis in Response to Various Stimuli

| Stimulus | Concentration | Incubation Time | % NET-forming cells / DNA release | Reference |

| PMA | 50 nM | 180 min | Significantly increased compared to basal | [16][17] |

| Ionomycin | 5 µM | 3-4 hours | Strong induction of NETosis | [17] |

| TNFα | 20 ng/mL | 180 min | Increased compared to basal | [16] |

| IL-8 | 100 ng/mL | 180 min | Increased compared to basal | [16] |

| Candida albicans | MOI 5 | 3-4 hours | Strong induction of NETosis | [17] |

| Group B Streptococcus | MOI 10 | 3-4 hours | Strong induction of NETosis | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PAD4 function in neutrophils.

Isolation of Human Neutrophils from Peripheral Blood

This protocol describes the isolation of neutrophils from whole blood using density gradient centrifugation.

Materials:

-

Anticoagulated whole blood (e.g., with EDTA or heparin)

-

Density gradient medium (e.g., Ficoll-Paque, Polymorphprep)

-

Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺

-

Red Blood Cell Lysis Buffer

-

Phosphate Buffered Saline (PBS)

-

Sterile conical tubes (15 mL and 50 mL)

-

Centrifuge

Procedure:

-

Bring all reagents to room temperature.

-

Carefully layer the anticoagulated whole blood over the density gradient medium in a conical tube. The ratio of blood to gradient medium should be as per the manufacturer's instructions (typically 1:1).

-

Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, distinct layers of cells will be visible. Carefully aspirate and discard the upper layers (plasma, mononuclear cells).

-

Collect the neutrophil-rich layer (polymorphonuclear, PMN, layer).

-

To remove contaminating red blood cells, perform RBC lysis according to the lysis buffer manufacturer's protocol. This typically involves resuspending the cell pellet in lysis buffer for a short period, followed by the addition of a wash buffer to stop the lysis.

-

Centrifuge the cells at 250-350 x g for 5-10 minutes and discard the supernatant.

-

Wash the neutrophil pellet with HBSS or PBS. Repeat the wash step.

-

Resuspend the final neutrophil pellet in the desired experimental buffer.

-

Determine cell viability and purity using a hemocytometer with trypan blue exclusion and cytospin analysis or flow cytometry. Purity should be >95%.

In Vitro Induction and Quantification of NETosis

4.2.1. Induction of NETosis

Materials:

-

Isolated neutrophils

-

Culture medium (e.g., RPMI 1640)

-

NETosis inducers (e.g., Phorbol 12-myristate 13-acetate (PMA), Ionomycin)

-

Multi-well plates (e.g., 24-well or 96-well)

Procedure:

-

Seed isolated neutrophils in a multi-well plate at a desired density (e.g., 2 x 10⁵ cells/well for a 24-well plate).

-

Allow the neutrophils to adhere for 30-60 minutes at 37°C in a CO₂ incubator.

-

Add the NETosis inducer to the wells at the desired final concentration (e.g., 50-100 nM PMA or 5 µM Ionomycin). Include a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (typically 2-4 hours) at 37°C in a CO₂ incubator.

4.2.2. Quantification of NETs using a Cell-Impermeable DNA Dye

This method quantifies the amount of extracellular DNA released during NETosis.

Materials:

-

Neutrophils with induced NETosis in a multi-well plate

-

Cell-impermeable DNA dye (e.g., Sytox Green, Sytox Orange)

-

Fluorescence plate reader

Procedure:

-

Following the induction of NETosis, add the cell-impermeable DNA dye to each well at the manufacturer's recommended concentration.

-

Incubate the plate for 15-30 minutes at room temperature, protected from light.

-

Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the dye used (e.g., ~485 nm excitation and ~520 nm emission for Sytox Green).

-

The fluorescence intensity is proportional to the amount of extracellular DNA.

4.2.3. Visualization of NETs by Immunofluorescence

Materials:

-

Neutrophils on coverslips with induced NETosis

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., anti-citrullinated histone H3, anti-myeloperoxidase)

-

Fluorescently labeled secondary antibodies

-

DNA stain (e.g., DAPI, Hoechst)

-

Fluorescence microscope

Procedure:

-

Gently wash the coverslips with PBS to remove non-adherent cells.

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Wash the coverslips with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash with PBS.

-

Incubate with fluorescently labeled secondary antibodies and a DNA stain for 1 hour at room temperature in the dark.

-

Wash with PBS.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

PAD4 Activity Assay

This protocol describes a colorimetric assay to measure PAD4 activity.

Materials:

-

Neutrophil lysates or purified PAD4

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.6, 10 mM CaCl₂, 1 mM DTT)

-

Substrate (e.g., N-α-benzoyl-L-arginine ethyl ester, BAEE)

-

Colorimetric detection reagents

Procedure:

-

Prepare neutrophil lysates or use purified recombinant PAD4.

-

In a 96-well plate, add the assay buffer.

-

Add the neutrophil lysate or PAD4 enzyme to the wells.

-

Initiate the reaction by adding the substrate.

-

Incubate at 37°C for a specific time period.

-

Stop the reaction and add the detection reagents according to the kit manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

The absorbance is proportional to the PAD4 activity.

Western Blot for Detection of Citrullinated Histones

Materials:

-

Neutrophil lysates

-

SDS-PAGE gels

-

Transfer membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against citrullinated histone H3 (anti-CitH3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Separate neutrophil proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CitH3 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and detect the signal using an imaging system.

Role of PAD4 in Disease

Dysregulated PAD4 activity and excessive NET formation are implicated in a variety of diseases:

-

Autoimmune Diseases: In conditions like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), NETs can be a source of autoantigens, including citrullinated proteins and DNA, which can drive the autoimmune response.[8][18]

-

Thrombosis: NETs provide a scaffold for platelet and red blood cell adhesion and can promote thrombosis by activating the coagulation cascade.[1]

-

Sepsis: While NETs are important for trapping and killing pathogens in sepsis, excessive NET formation can contribute to tissue damage and organ failure.[1][13]

-

Cancer: NETs have been shown to be involved in cancer progression, metastasis, and cancer-associated thrombosis.

Conclusion

PAD4 is a key enzyme in neutrophil biology, with its central role in NET formation having significant implications for both host defense and the pathogenesis of numerous diseases. The ability to accurately measure PAD4 activity and quantify NETosis is crucial for understanding its role in various pathological conditions and for the development of novel therapeutic strategies targeting this pathway. The protocols and data presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working in this exciting and rapidly evolving field. Further research into the intricate regulation of PAD4 and the downstream consequences of its activity will undoubtedly open new avenues for the treatment of a wide range of inflammatory and autoimmune disorders.

References

- 1. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection and Quantification of Histone H4 Citrullination in Early NETosis With Image Flow Cytometry Version 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]

- 5. ashpublications.org [ashpublications.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Release of Active Peptidyl Arginine Deiminases by Neutrophils Can Explain Production of Extracellular Citrullinated Autoantigens in Rheumatoid Arthritis Synovial Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Peptidylarginine deiminase 4: a nuclear button triggering neutrophil extracellular traps in inflammatory diseases and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neutrophil PAD4 Expression and Its Pivotal Role in Assessment of Alcohol-Related Liver Disease [mdpi.com]

- 12. Neutrophil PAD4 Expression and Its Pivotal Role in Assessment of Alcohol-Related Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Peptidylarginine deiminase 2 has potential as both a biomarker and therapeutic target of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Kinetic Characterization of Protein Arginine Deiminase 4: A Transcriptional Corepressor Implicated in the Onset and Progression of Rheumatoid Arthritis | Scilit [scilit.com]

- 16. researchgate.net [researchgate.net]

- 17. Diverse stimuli engage different neutrophil extracellular trap pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Spontaneous Secretion of the Citrullination Enzyme PAD2 and Cell Surface Exposure of PAD4 by Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PAD4 in Histone Citrullination and NETosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidylarginine deiminase 4 (PAD4) is a critical enzyme in the process of neutrophil extracellular trap (NET) formation, or NETosis, a unique form of programmed cell death characterized by the release of decondensed chromatin to ensnare pathogens. This technical guide provides an in-depth exploration of the molecular mechanisms by which PAD4 mediates histone citrullination, leading to chromatin decondensation and the formation of NETs. We will detail the signaling pathways that activate PAD4, present key experimental protocols for studying this process, and summarize quantitative data related to PAD4 activity and histone modifications. Furthermore, this guide will discuss the role of PAD4 as a therapeutic target in various diseases associated with excessive NETosis.

Introduction: PAD4 and the Innate Immune Response

Neutrophils are the most abundant type of white blood cell and form a crucial first line of defense in the innate immune system.[1] One of their key defense mechanisms is the formation of Neutrophil Extracellular Traps (NETs), which are web-like structures composed of DNA, histones, and granular proteins that trap and kill invading microorganisms.[2][3] The formation of these traps is a complex process known as NETosis, which can occur through both lytic and vital pathways.[1]

Central to the process of NETosis is the enzyme Peptidylarginine Deiminase 4 (PAD4).[2][3] PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues on histones to citrulline, a post-translational modification known as citrullination or deimination.[2][4] This modification neutralizes the positive charge of histones, thereby weakening their interaction with the negatively charged DNA backbone.[5] This leads to a dramatic decondensation of chromatin, a prerequisite for the expulsion of DNA to form NETs.[6] Dysregulation of PAD4 activity and excessive NET formation have been implicated in the pathogenesis of various autoimmune diseases, such as rheumatoid arthritis and lupus, as well as in cancer and thrombosis, making PAD4 an attractive target for drug development.[7][8]

Signaling Pathways of PAD4 Activation and NETosis

The activation of PAD4 and the subsequent induction of NETosis are tightly regulated processes initiated by a variety of stimuli, including pathogens, inflammatory cytokines, and chemical agonists. Two major pathways have been elucidated: a ROS-dependent and a ROS-independent pathway, both converging on the activation of PAD4.

ROS-Dependent NETosis

The classical and most studied pathway of NETosis is dependent on the generation of reactive oxygen species (ROS) by NADPH oxidase.[1] Upon stimulation by agonists like phorbol myristate acetate (PMA), NADPH oxidase is activated, leading to a burst of ROS production. ROS are thought to act as second messengers that trigger a cascade of downstream events, ultimately leading to the activation of PAD4.[1]

ROS-Independent NETosis

Certain physiological stimuli, such as calcium ionophores (e.g., ionomycin), can induce NETosis independently of NADPH oxidase and ROS production.[4][9] This pathway relies on the influx of extracellular calcium or the release of calcium from intracellular stores.[2] The elevated intracellular calcium concentration directly activates PAD4, which is a calcium-dependent enzyme.[2][4]

The Molecular Mechanism: Histone Citrullination and Chromatin Decondensation

The hallmark of PAD4's function in NETosis is the hypercitrullination of histones.[6] PAD4 primarily targets arginine residues within the N-terminal tails of core histones, particularly H3 and H4.[10][11]

The process can be summarized in the following steps:

-

PAD4 Translocation: Upon activation, PAD4 translocates from the cytoplasm into the nucleus.[8]

-

Histone Citrullination: In the nucleus, PAD4 catalyzes the conversion of arginine to citrulline on histones.[2][3] This modification neutralizes the positive charge of the histone tails.

-

Chromatin Decondensation: The loss of positive charge on histones weakens their electrostatic interaction with the negatively charged DNA, leading to the unfolding of the compact chromatin structure.[5][6]

-

Nuclear Envelope Disassembly: The decondensed chromatin, along with granular proteins like myeloperoxidase (MPO) and neutrophil elastase (NE) that also enter the nucleus, leads to the breakdown of the nuclear envelope.[1][12]

-

NET Release: The mixture of decondensed chromatin and antimicrobial proteins is then released into the extracellular space, forming the NET.[1]

Quantitative Data on PAD4 and Histone Citrullination

The activity of PAD4 and the extent of histone citrullination are key quantitative parameters in the study of NETosis.

| Parameter | Description | Typical Values/Observations | References |

| PAD4 Substrates | Histone and non-histone proteins targeted by PAD4 for citrullination. | Histones H2A, H3, and H4 are major substrates. Specific arginine residues like H3R2, H3R8, H3R17, H3R26, and H4R3 are citrullinated. | [10][11] |

| PAD4 Calcium Dependence | The concentration of Ca²⁺ required for PAD4 activation. | PAD4 activity is highly dependent on calcium, with significant activation at micromolar concentrations. | [2][4] |

| PAD4 Inhibitors | Small molecules that block the catalytic activity of PAD4. | Cl-amidine: An irreversible inhibitor. GSK484: A selective PAD4 inhibitor. Gilteritinib: An FDA-approved drug identified as a potent PAD4 inhibitor. | [2][7][13] |

| Histone Citrullination Levels | The percentage of specific histone arginine residues that are citrullinated during NETosis. | Can be extensive, with some studies suggesting "hypercitrullination" where a significant portion of target arginines are modified. | [6] |

| NET Formation Quantification | The percentage of neutrophils undergoing NETosis in response to a stimulus. | Varies depending on the stimulus, concentration, and incubation time. Can range from a small percentage to a majority of cells. | [14][15] |

Key Experimental Protocols

Studying the role of PAD4 in histone citrullination and NETosis requires a combination of biochemical, cell biology, and imaging techniques.

Immunofluorescence Staining for NETs

This protocol allows for the visualization of NETs and the colocalization of DNA, citrullinated histones, and other NET components.[16][17][18]

Materials:

-

Neutrophils isolated from peripheral blood

-

Poly-L-lysine coated coverslips

-

NET-inducing stimulus (e.g., PMA, ionomycin)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-citrullinated histone H3 (anti-H3Cit), anti-myeloperoxidase (MPO), anti-neutrophil elastase (NE)

-

Fluorescently labeled secondary antibodies

-

DNA stain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Seed isolated neutrophils onto poly-L-lysine coated coverslips and allow them to adhere.

-

Stimulate the cells with the desired NET-inducing agent for the appropriate time.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific antibody binding with 5% BSA.

-

Incubate with primary antibodies (e.g., anti-H3Cit and anti-MPO) overnight at 4°C.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Counterstain the DNA with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.

In Vitro PAD4 Activity Assay

This assay measures the enzymatic activity of PAD4 by detecting the conversion of arginine to citrulline in a synthetic substrate.[19][20][21]

Materials:

-

Recombinant human PAD4

-

PAD4 assay buffer (e.g., Tris-HCl, CaCl₂, DTT)

-

Synthetic peptide substrate containing arginine

-

Detection reagent that reacts with a byproduct of the deimination reaction or a specific antibody for the citrullinated peptide.

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the PAD4 assay buffer, recombinant PAD4, and the synthetic substrate in a microplate.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction (e.g., by adding EDTA to chelate calcium).

-

Add the detection reagent and measure the signal (e.g., fluorescence or absorbance) using a microplate reader.

-

The signal intensity is proportional to the amount of citrullinated product formed and thus to the PAD4 activity.

Quantification of NETs

Quantifying the amount of NETs produced is crucial for studying the effects of different stimuli or inhibitors.[14][15][22]

Using a Plate Reader with a DNA-binding Dye:

-

Isolate neutrophils and seed them in a multi-well plate.

-

Add a cell-impermeable DNA-binding dye (e.g., Sytox Green) to the wells.

-

Stimulate the cells with the desired agonist.

-

As neutrophils undergo NETosis and release their DNA, the dye will bind to the extracellular DNA and fluoresce.

-

Measure the fluorescence intensity over time using a plate reader. The increase in fluorescence correlates with the amount of NET formation.

Note: This method should be complemented with microscopy to confirm the presence of characteristic NET structures, as cell death by other means can also lead to the release of DNA.[14]

PAD4 in Drug Development

The involvement of PAD4 and NETosis in the pathology of numerous diseases has made PAD4 a promising therapeutic target.[7][8] Inhibiting PAD4 could reduce the harmful effects of excessive NET formation in conditions like autoimmune diseases, thrombosis, and some cancers.

Several PAD4 inhibitors have been developed and are being investigated:

-

First-generation inhibitors: Compounds like F-amidine and Cl-amidine are irreversible inhibitors that have been instrumental in early research but lack specificity for PAD4 over other PAD isozymes.[13]

-

Second-generation and selective inhibitors: More recently, highly potent and selective reversible inhibitors of PAD4 have been developed, such as GSK484.[13][23] These compounds are valuable tools for dissecting the specific role of PAD4 in disease models.

-

Drug Repurposing: The FDA-approved drug Gilteritinib, a tyrosine kinase inhibitor, has been identified as a potent PAD4 inhibitor, offering a faster route to clinical application for NET-related diseases.[7]

The development of PAD4 inhibitors represents a promising strategy for the treatment of a range of inflammatory and autoimmune disorders where NETs are a key pathological driver.

Conclusion

PAD4 plays a central and indispensable role in the process of NETosis through its ability to catalyze histone citrullination and induce chromatin decondensation. A thorough understanding of the signaling pathways that regulate PAD4 activation, the molecular mechanisms of its action, and the methods to study and quantify its activity are crucial for advancing our knowledge of innate immunity and for the development of novel therapeutics. The continued investigation of PAD4 and its inhibitors holds great promise for the treatment of a wide array of diseases characterized by aberrant NET formation.

References

- 1. Neutrophil extracellular traps - Wikipedia [en.wikipedia.org]

- 2. PAD4 mediated histone hypercitrullination induces heterochromatin decondensation and chromatin unfolding to form neutrophil extracellular trap-like structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PAD4 mediated histone hypercitrullination induces heterochromatin decondensation and chromatin unfolding to form neutrophil extracellular trap-like structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone hypercitrullination mediates chromatin decondensation and neutrophil extracellular trap formation | Journal of Cell Biology | Rockefeller University Press [rupress.org]

- 7. imib.es [imib.es]

- 8. mdpi.com [mdpi.com]

- 9. Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Peptidylarginine deiminases in citrullination, gene regulation, health and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Computational Methodologies for the in vitro and in situ Quantification of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Immunofluorescence staining for NETs [bio-protocol.org]

- 17. Immunofluorescence Imaging of Neutrophil Extracellular Traps in Human and Mouse Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Immunofluorescence Imaging of Neutrophil Extracellular Traps in Human and Mouse Tissues [jove.com]

- 19. Fluorescence-based Monitoring of PAD4 Activity via a Pro-fluorescence Substrate Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to BMS-P5: A Potent PAD4 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of BMS-P5, a selective and orally active inhibitor of peptidylarginine deiminase 4 (PAD4). It covers the chemical properties, mechanism of action, biological effects, and key experimental protocols related to this compound.

Chemical and Physical Data

This compound is available as a free base and as a hydrochloride salt. The key quantitative data for both forms are summarized below.

| Property | This compound (Free Base) | This compound HCl (Hydrochloride Salt) |

| CAS Number | 1550371-22-6[1][2][3][4] | 1549811-36-0[5][6][7] |

| Molecular Formula | C₂₇H₃₂N₆O₂[1][3][4] | C₂₇H₃₃ClN₆O₂[6][7] |

| Molecular Weight | 472.6 g/mol [1][2][3][4] | 509.04 g/mol [5][6][7] |

| Appearance | White to off-white solid[4] | Off-white to light yellow solid powder[6] |

| Purity | ≥98%[1] | >98%[7] |

| Solubility | DMSO: 5 mg/mL[1]Ethanol: 30 mg/mL[1]DMF: 20 mg/mL[1] | DMSO: Soluble[5][6] |

| Storage | Powder: -20°C for ≥ 4 years[1] | Powder: -20°C for 2 years[5][6] |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of peptidylarginine deiminase 4 (PAD4), an enzyme crucial for a specialized form of neutrophil cell death known as NETosis.[8][9][10] PAD4 catalyzes the conversion of arginine residues to citrulline on histones, a process called citrullination.[11] This post-translational modification neutralizes the positive charge of histones, leading to chromatin decondensation and the subsequent release of neutrophil extracellular traps (NETs).[11][12] NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins, which are released by neutrophils to trap and kill pathogens.[12]

In the context of cancer, particularly multiple myeloma (MM), tumor cells can induce neutrophils to undergo NETosis.[8][9] The resulting NETs can promote tumor progression and chemoresistance.[13]

This compound selectively inhibits PAD4 with an IC₅₀ value of 98 nM.[10][14] It displays high selectivity for PAD4 over other PAD isoforms like PAD1, PAD2, and PAD3 (IC₅₀ > 10 µM).[1][14] By inhibiting PAD4, this compound blocks histone H3 citrullination, thereby preventing chromatin decondensation and the formation of NETs.[8][14] This mechanism of action disrupts the pro-tumorigenic microenvironment created by NETs.[12][14]

Experimental Protocols

The efficacy and mechanism of this compound have been elucidated through various in vitro and in vivo studies. Below are detailed methodologies for key experiments.

In Vitro NET Formation Assay

This assay evaluates the ability of this compound to inhibit NET formation induced by multiple myeloma cells.

-

Cell Culture:

-

Co-culture and Treatment:

-

Neutrophils are pre-treated with this compound (e.g., 1 µM to 100 µM) or vehicle control for 30 minutes.[9][14]

-

Following pre-treatment, neutrophils are stimulated with conditioned medium from myeloma cell cultures or co-cultured with myeloma cells (separated by a Transwell insert) for 4-8 hours.[9][15]

-

-

NET Visualization and Quantification:

-

NETs are visualized using fluorescence microscopy. Cells are stained with DNA dyes (e.g., SYTOX Green) that do not penetrate live cells, and antibodies against NET components like citrullinated histone H3 (H3cit) or myeloperoxidase (MPO).

-

Quantification is performed by measuring the area of SYTOX Green-positive NETs relative to the total number of cells.

-

In Vivo Syngeneic Mouse Model of Multiple Myeloma

This protocol assesses the anti-tumor effects of this compound in a living organism.

-

Animal Model:

-

A syngeneic mouse model of multiple myeloma is established by intravenous injection of DP42 myeloma cells into C57BL/6 x FVB/N F1 mice.[12]

-

-

Treatment Regimen:

-

Efficacy Evaluation:

-

The primary endpoint is overall survival. The time to the development of disease symptoms (e.g., hind limb paralysis) is also monitored.[12][14]

-

At the end of the study, bone marrow plasma can be collected to measure levels of cell-free DNA and citrullinated histone H3 as biomarkers of NET formation.[12]

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound [jknbiochem.net]

- 3. This compound | PAD4 inhibitor | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound HCl Datasheet DC Chemicals [dcchemicals.com]

- 6. invivochem.com [invivochem.com]

- 7. This compound HCl |CAS 1549811-36-0|DC Chemicals [dcchemicals.com]

- 8. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor this compound Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor this compound Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 10. selleckchem.com [selleckchem.com]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neutrophil extracellular traps promote tumor chemoresistance to anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

Preclinical Profile of BMS-P5 in Multiple Myeloma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of BMS-P5, a novel, selective, and orally active inhibitor of Peptidylarginine Deiminase 4 (PAD4), in the context of multiple myeloma (MM). The data presented herein is primarily derived from a key study demonstrating the efficacy of this compound in blocking multiple myeloma-induced neutrophil extracellular trap (NET) formation and delaying disease progression.[1][2][3]

Core Mechanism of Action

This compound selectively targets PAD4, an enzyme crucial for the formation of NETs.[4][5] In the tumor microenvironment of multiple myeloma, cancer cells stimulate neutrophils to undergo NETosis, a unique form of cell death that releases a web-like structure of DNA, histones, and granular proteins.[1][2] These NETs are implicated in promoting tumor progression. This compound inhibits the citrullination of histone H3, a critical step in NET formation, thereby disrupting this pro-tumorigenic process.[1][5] By attenuating the presence of these pro-tumorigenic proteins, this compound is thought to delay tumor progression.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Assay Type | Substrate |

| PAD4 | 98 nM | Enzyme Assay | Recombinant Histone H3 |

| PAD1 | >10 µM | Enzyme Assay | Not Specified |

| PAD2 | >10 µM | Enzyme Assay | Not Specified |

| PAD3 | >10 µM | Enzyme Assay | Not Specified |

Data sourced from references[4][5][7].

Table 2: In Vivo Efficacy of this compound in a Syngeneic Mouse Model of Multiple Myeloma

| Animal Model | Treatment | Dosage | Administration Route | Key Outcomes |

| Syngeneic mouse model of MM | This compound | 50 mg/kg | Oral gavage, twice daily | Significantly delayed development of symptoms; Significantly prolonged survival of MM-bearing mice. |

| Syngeneic mouse model of MM | Vehicle Control | Not Applicable | Oral gavage, twice daily | Disease progression as expected. |

Data sourced from references[1][5][6].

Key Experimental Protocols

Detailed methodologies for the pivotal experiments are outlined below.

1. PAD Enzyme Inhibition Assay

-

Objective: To determine the inhibitory potency of this compound against PAD enzymes.

-

Methodology: Recombinant human PAD enzymes (PAD1, PAD2, PAD3, and PAD4) were used with recombinant histone H3 as a substrate. The reaction was carried out in a buffer containing 100 mM Tris (pH 7.5), 2 mM DTT, and 0.65 mM CaCl2. The level of citrullinated histone H3 was detected and quantified using two methods:

-

Immunoblot: Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with an anti-citrullinated histone H3 rabbit polyclonal antibody. Detection was performed using an IRDye 800CW-conjugated secondary antibody, and signals were quantified with a LiCor system.

-

ELISA-based Assay: Microplates were coated with histone H3. After the enzyme reaction with PAD4 and varying concentrations of this compound, the citrullinated histone H3 was detected using an anti-citrullinated histone H3 primary antibody and an HRP-conjugated secondary antibody.[1]

-

2. In Vitro NET Formation Assay

-

Objective: To assess the ability of this compound to inhibit NET formation induced by multiple myeloma cells.

-

Cell Culture:

-

Neutrophils: Bone marrow neutrophils were isolated from mice. Human neutrophils were also used.

-

Myeloma Cells: Murine myeloma cell lines (DP42, 5TGM1) and a human myeloma cell line (RPMI-8226) were utilized. Primary CD138+ MM cells from patient bone marrow were also tested.

-

-

Methodology:

-

Neutrophils were pre-treated with this compound (e.g., 10 µM and 100 µM) or other PAD inhibitors for 30 minutes.

-

NET formation was induced by stimulating the neutrophils with either calcium ionophore (a general NET inducer) or conditioned media from myeloma cell cultures for several hours (e.g., 4 to 8 hours).[1][5]

-

NETs were visualized and quantified by fluorescence microscopy after staining with DNA dyes (to visualize the extracellular DNA webs) and antibodies against citrullinated histone H3.[1]

-

3. Western Blotting for Citrullinated Histone H3

-

Objective: To measure the level of histone H3 citrullination in neutrophils as a marker of PAD4 activity.

-

Methodology:

-

Neutrophils were treated as described in the NET formation assay.

-

Cell lysates were prepared, and proteins were separated by polyacrylamide gel electrophoresis.

-

Proteins were transferred to a membrane and immunoblotted with a primary antibody specific for citrullinated histone H3. A primary antibody for total histone H3 was used as a loading control.

-

Detection was performed using appropriate secondary antibodies and a suitable imaging system.[1]

-

4. In Vivo Syngeneic Mouse Model of Multiple Myeloma

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Animal Model: C57BL/6 x FVB/N F1 mice were used.

-

Tumor Implantation: Multiple myeloma was established by intravenous injection of 5x10^3 DP42 murine myeloma cells into the tail vein.

-

Treatment:

-

Treatment was initiated on day 3 post-tumor cell injection.

-

Mice were randomized into two groups: this compound (50 mg/kg) or vehicle control.

-

The drug or vehicle was administered by oral gavage twice a day. The vehicle consisted of 0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate (pH 4.6).

-

-

Efficacy Endpoints: The primary outcomes measured were the time to appearance of disease symptoms and overall survival.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: this compound Mechanism of Action in the Multiple Myeloma Microenvironment

Caption: this compound inhibits the PAD4-mediated citrullination of histone H3, blocking NETosis and subsequent tumor progression.

Diagram 2: Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for the preclinical in vivo evaluation of this compound in a multiple myeloma mouse model.

References

- 1. A novel peptidylarginine deiminase 4 (PAD4) inhibitor this compound blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor this compound Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. This compound | PAD4 inhibitor | Probechem Biochemicals [probechem.com]

PAD4 as a Therapeutic Target in Autoimmune Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptidylarginine deiminase 4 (PAD4) has emerged as a critical enzyme in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and vasculitis.[1][2] Its primary function, the conversion of arginine to citrulline residues in proteins, leads to the generation of neoantigens that can break immune tolerance.[3] Furthermore, PAD4-mediated citrullination of histones is a key step in the formation of neutrophil extracellular traps (NETs), which are implicated in inflammation, thrombosis, and the externalization of autoantigens.[4][5] This central role in autoimmune pathology makes PAD4 a compelling therapeutic target. This guide provides an in-depth overview of PAD4's function, its role in disease, and the current landscape of inhibitor development, complete with experimental protocols and quantitative data to aid in the design and evaluation of novel PAD4-targeted therapies.

The Role of PAD4 in Autoimmune Pathogenesis

PAD4 is a calcium-dependent enzyme predominantly expressed in hematopoietic cells, particularly neutrophils.[6] Its dysregulation contributes significantly to the inflammatory microenvironment characteristic of autoimmune diseases.[3]

1.1. Citrullination and Neoantigen Formation: The post-translational modification of arginine to citrulline by PAD4 alters the structure and charge of proteins.[3] This can lead to the formation of citrullinated proteins that are recognized as foreign by the immune system, triggering an autoimmune response. In rheumatoid arthritis, autoantibodies against citrullinated proteins (ACPAs) are a hallmark of the disease and are associated with more severe outcomes.[7]

1.2. NETosis and Inflammation: PAD4 plays an essential role in NETosis, a unique form of neutrophil cell death characterized by the release of a web-like structure of decondensed chromatin and granular proteins.[5][8] The process is initiated by the activation of PAD4, which citrullinates histones, leading to chromatin decondensation.[5] NETs trap and kill pathogens but can also be detrimental to the host.[4] They are a source of autoantigens and pro-inflammatory molecules, contributing to the sterile inflammation seen in autoimmune diseases like SLE and vasculitis.[9][10]

1.3. Signaling Pathways: PAD4 is involved in multiple inflammatory signaling pathways. It can enhance the activity of NF-κB in neutrophils, a key regulator of inflammation.[11] Additionally, PAD4-mediated NETosis can activate the NLRP3 inflammasome, leading to the production of the pro-inflammatory cytokine IL-1β.[6] The genetic variation in the PADI4 gene has been associated with susceptibility to SLE and lupus nephritis, further underscoring its importance in these conditions.[12]

Therapeutic Strategies: Targeting PAD4

The inhibition of PAD4 activity presents a promising therapeutic strategy for a range of autoimmune diseases.[13] Both pan-PAD inhibitors and selective PAD4 inhibitors have shown efficacy in preclinical models.[14]

2.1. Pan-PAD Inhibition: Early efforts focused on pan-PAD inhibitors, such as Cl-amidine, which target multiple PAD isozymes.[15] While effective in reducing disease severity in animal models of arthritis and lupus, the lack of specificity raises potential concerns for off-target effects.[15][16]

2.2. Selective PAD4 Inhibition: More recent drug development efforts have focused on selective PAD4 inhibitors to minimize potential side effects.[17] Compounds like GSK484 and JBI-589 have demonstrated potent and selective inhibition of PAD4 and have shown efficacy in preclinical models of autoimmune disease.[17][18]

Quantitative Data on PAD4 Inhibitors

The following tables summarize the in vitro and in vivo efficacy of various PAD4 inhibitors.

Table 1: In Vitro Potency of PAD4 Inhibitors

| Inhibitor | Type | Target(s) | IC50 | Reference |

| Cl-amidine | Irreversible | Pan-PAD | 1.9 - 22 µM | [15] |

| BB-Cl-amidine | Irreversible | Pan-PAD | EC50 = 8.8 µM (U2OS cells) | [19] |

| YW356 | Irreversible | PAD4 | 1 - 5 µM | [19] |

| GSK199 | Reversible | PAD4 | 250 nM | [19] |

| GSK484 | Reversible | PAD4 | 50 nM | [19] |

| PADi | Selective | PAD4 | 190 nM (biochemical), 320 nM (human neutrophils) | [20] |

| RGT-691 | Selective | PAD4 | 46 nM | [21] |

| Bz-ADMA | Reversible | PAD | 0.4 mM | [19] |

| Minocycline | Reversible | PAD | Ki = ~0.78 mM | [19] |

| Tetracycline | Reversible | PAD | Ki = ~0.62 mM | [19] |

| Chlortetracycline | Reversible | PAD | Ki = ~0.11 mM | [19] |

Table 2: In Vivo Efficacy of PAD4 Inhibitors in Animal Models

| Inhibitor | Animal Model | Disease | Key Findings | Reference |

| Cl-amidine | MRL/lpr mice | Lupus | Reduced autoantibody levels and nephritis. | [16] |

| Cl-amidine | Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Decreased clinical disease score by ~50%. | [16] |

| JBI-589 | Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Reduced joint erosion and RA clinical score. | [18] |

| PADi | Collagen-Induced Arthritis (CIA) & Oxazolone-induced colitis | Arthritis & Colitis | >70% reversal of clinical score at 50 mpk (BID, P.O.). | [20] |

| RGT-691 | LPS-induced airway inflammation | Inflammation | Potently inhibited neutrophil trafficking to the lung and reduced dsDNA and CitH3 levels. | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate PAD4 and its inhibitors.

4.1. PAD4 Enzymatic Activity Assay (Ammonia Release Assay)

This assay quantifies PAD4 activity by measuring the production of ammonia, a byproduct of the citrullination reaction.

-

Materials: Recombinant human PAD4, N-α-benzoyl-L-arginine ethyl ester (BAEE) as substrate, reaction buffer (e.g., Tris-HCl with CaCl2 and DTT), ammonia detection kit.

-

Procedure:

-

Prepare a reaction mixture containing PAD4 enzyme and varying concentrations of the test inhibitor in the reaction buffer.

-

Pre-incubate the mixture for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding the BAEE substrate.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Quantify the amount of ammonia produced using a commercial ammonia detection kit according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[21]

-

4.2. Cellular Assay for Histone Citrullination

This assay measures the ability of an inhibitor to block PAD4-mediated histone citrullination in a cellular context.

-

Cell Line: Differentiated HL-60 cells (human promyelocytic leukemia cell line differentiated into neutrophil-like cells).

-

Procedure:

-

Plate differentiated HL-60 cells in a multi-well plate.

-

Pre-treat the cells with various concentrations of the PAD4 inhibitor for a specified time.

-

Stimulate the cells with a calcium ionophore (e.g., A23187) to activate PAD4.

-

Incubate for a defined period to allow for histone citrullination.

-

Lyse the cells and collect the protein lysates.

-

Detect the levels of citrullinated histone H3 (CitH3) using a specific antibody via Western blot or ELISA.

-

Quantify the band intensity or ELISA signal and calculate the IC50 value.[21]

-

4.3. In Vitro NETosis Quantification

Several methods can be used to quantify NET formation in vitro.

-

Fluorescence Microscopy with SYTOX Green:

-

Isolate human or murine neutrophils.

-

Seed the neutrophils on a glass-bottom plate.

-

Treat the cells with a NET inducer (e.g., PMA, ionomycin) in the presence or absence of a PAD4 inhibitor.

-

Add a membrane-impermeable DNA dye, such as SYTOX Green, which will only stain the extracellular DNA of NETs.

-

Image the cells using a fluorescence microscope.

-

Quantify the area of NETs using image analysis software.[22][23]

-

-

Flow Cytometry:

-

Prepare neutrophils and induce NETosis as described above.

-

Stain the cells with SYTOX Green and antibodies against neutrophil markers (e.g., CD66b) and NET components (e.g., myeloperoxidase, citrullinated histone H3).

-

Analyze the cells by flow cytometry to quantify the population of NET-forming cells.[22][23]

-

-

ELISA for NET Components:

-

Collect the supernatant from neutrophil cultures after NET induction.

-

Use a sandwich ELISA to quantify NET-specific complexes, such as MPO-DNA or citrullinated histone H3-DNA complexes.[24]

-

4.4. In Vivo Models of Autoimmune Disease

-

Collagen-Induced Arthritis (CIA) in Mice: A widely used model for rheumatoid arthritis.

-

Induction: Immunize susceptible mouse strains (e.g., DBA/1) with type II collagen emulsified in complete Freund's adjuvant.

-

Treatment: Administer the PAD4 inhibitor (e.g., orally or intraperitoneally) starting before or after the onset of clinical signs.

-

Assessment: Monitor disease progression by scoring paw swelling and erythema. At the end of the study, collect joints for histological analysis of inflammation, cartilage damage, and bone erosion.[16]

-

-

MRL/lpr Mouse Model of Lupus: A spontaneous model of systemic lupus erythematosus.

-

Treatment: Administer the PAD4 inhibitor over a defined period.

-

Assessment: Monitor proteinuria as a measure of kidney damage. Collect serum to measure autoantibody titers (e.g., anti-dsDNA). Analyze kidney tissue for immune complex deposition and glomerulonephritis.[16]

-

Visualizing PAD4-Related Pathways and Workflows

Diagram 1: PAD4 Signaling in NETosis and Inflammation

Caption: PAD4 activation by inflammatory stimuli leads to histone citrullination and NETosis.

Diagram 2: Experimental Workflow for PAD4 Inhibitor Screening

Caption: A typical workflow for the discovery and development of PAD4 inhibitors.

Diagram 3: Logical Relationship of PAD4 in Autoimmunity

Caption: The central role of PAD4 dysregulation in driving autoimmune pathology.

Conclusion and Future Directions

PAD4 is a well-validated therapeutic target for autoimmune diseases. The development of potent and selective PAD4 inhibitors has shown significant promise in preclinical models, and their progression into clinical trials is eagerly anticipated.[13] Future research should focus on further elucidating the specific roles of PAD4 in different autoimmune conditions to better stratify patient populations who are most likely to benefit from PAD4-targeted therapies. Additionally, exploring the potential for combination therapies that target PAD4 alongside other inflammatory pathways may offer synergistic benefits and improved clinical outcomes for patients with debilitating autoimmune diseases.

References

- 1. PAD4: pathophysiology, current therapeutics and future perspective in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Great Therapeutic Potential of Peptidylarginine Deiminase 4 (PAD4) Inhibitors: Treatment of Rheumatoid Arthritis, Epigenetic Tools, Regulation of Pluripotency in Stem Cells, and More - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune-mediated disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redundant role of PAD2 and PAD4 in the development of cardiovascular lesions in a mouse model of Kawasaki disease vasculitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PAD4’s Implications in the Pathogenesis and Treatment of Rheumatoid Arthritis – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 8. Neutrophil extracellular traps - Wikipedia [en.wikipedia.org]

- 9. JCI Insight - Peptidylarginine deiminases 2 and 4 modulate innate and adaptive immune responses in TLR-7–dependent lupus [insight.jci.org]

- 10. Significance of serum peptidylarginine deiminase type 4 in ANCA-associated vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peptidylarginine deiminases 2 and 4 modulate innate and adaptive immune responses in TLR-7–dependent lupus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peptidylarginine deiminase-4 gene polymorphisms are associated with systemic lupus erythematosus and lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neutrophils in animal models of autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Jubilant Therapeutics Inc.'s Selective, Orally Administered PAD4 Inhibitor Demonstrates Activity in Rheumatoid Arthritis Preclinical Models [prnewswire.com]

- 19. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel, Selective, Orally Active PAD4 Inhibitors for the Treatment of Autoimmune Disorders - ACR Meeting Abstracts [acrabstracts.org]

- 21. Discovery and Characterization of a Selective, Orally Bioavailable PAD4 Inhibitor to Target NETs Driven Autoimmune and Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]

- 22. Measurement of NET formation in vitro and in vivo by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Measurement of NET formation in vitro and in vivo by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. iovs.arvojournals.org [iovs.arvojournals.org]

The Dual Faces of PAD4: A Technical Guide to its Role in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction